molecular formula C31H38N2O B1671842 Ezlopitant CAS No. 147116-64-1

Ezlopitant

Cat. No. B1671842
M. Wt: 454.6 g/mol
InChI Key: XPNMCDYOYIKVGB-CONSDPRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezlopitant (INN, code name CJ-11,974) is an NK1 receptor antagonist . It has been implicated in both learned appetitive behaviors and addiction to alcohol and opioids . It’s currently being investigated as a potential therapy for disorders in which substance P is believed to play a role .


Molecular Structure Analysis

Ezlopitant has a molecular formula of C31H38N2O . There is some ambiguity as to the exact structure of Ezlopitant in the literature and on other databases . The structure shown in the referenced sources is the same as the INN-assigned structure .


Chemical Reactions Analysis

Ezlopitant is metabolized by cytochrome P450 primarily to two metabolites: a benzyl alcohol and a corresponding alkene . The alkene arises as a direct product of metabolism of Ezlopitant rather than through dehydration of the benzyl alcohol .

Future Directions

Ezlopitant is currently being investigated as a potential therapy for disorders in which substance P is believed to play a role . The NK1-receptor system, which Ezlopitant targets, may serve as a therapeutic target for obesity induced by over-consumption of natural reinforcers .

properties

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNMCDYOYIKVGB-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318557
Record name Ezlopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezlopitant

CAS RN

147116-64-1
Record name Ezlopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147116-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezlopitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezlopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZLOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezlopitant
Reactant of Route 2
Ezlopitant
Reactant of Route 3
Ezlopitant
Reactant of Route 4
Ezlopitant
Reactant of Route 5
Reactant of Route 5
Ezlopitant
Reactant of Route 6
Ezlopitant

Citations

For This Compound
335
Citations
P Steensland, JA Simms, CK Nielsen, J Holgate… - PloS one, 2010 - journals.plos.org
… ezlopitant on ethanol consumption and seeking in rodents. The NK1-receptor antagonist, ezlopitant … of ezlopitant on water, saccharin-, and sodium chloride (NaCl) solution consumption. …
Number of citations: 43 journals.plos.org
AE Reed‐Hagen, M Tsuchiya… - … & drug disposition, 1999 - Wiley Online Library
… In general, ezlopitant is marked by high clearance values that approach or exceed hepatic … dose of ezlopitant enters the portal vein as an unchanged drug in this species. Ezlopitant is …
Number of citations: 23 onlinelibrary.wiley.com
RS Obach - Drug metabolism and disposition, 2001 - ASPET
Experiments were conducted to characterize the metabolism of ezlopitant alkene (CJ-12,458), an active metabolite of ezlopitant, in human liver microsomes. In incubations with human …
Number of citations: 28 dmd.aspetjournals.org
C Prakash, J O'Donnell, SC Khojasteh-Bakht - Drug metabolism and …, 2007 - ASPET
… Mean observed maximal serum concentrations for ezlopitant and total radioactivity were achieved at ∼2 h after oral administration; thus, ezlopitant was rapidly absorbed. Ezlopitant was …
Number of citations: 9 dmd.aspetjournals.org
RS Obach - Drug metabolism and disposition, 2001 - ASPET
… -labeled analogs of ezlopitant. At saturating ezlopitant concentrations, deuterium substitution … into the benzylic position ([d 1 ]ezlopitant and [d 7 ]ezlopitant), low isotope effects on the …
Number of citations: 33 dmd.aspetjournals.org
RS Obach - Drug Metabolism and Disposition, 2000 - ASPET
… ezlopitant in liver microsomes from various species have been determined. The rank order of the species with regard to the in vitro intrinsic clearance of ezlopitant … metabolize ezlopitant …
Number of citations: 49 dmd.aspetjournals.org
M Tsuchiya, Y Fujiwara, Y Kanai, M Mizutani… - Pharmacology, 2002 - karger.com
… pharmacological characteristics of ezlopitant as the novel NK1 … , we examined the efficacy of ezlopitant in two different protocols … Initially we assessed the ability of ezlopitant to inhibit the …
Number of citations: 30 karger.com
AM Kamel, KS Zandi, WW Massefski - Journal of pharmaceutical and …, 2003 - Elsevier
The degradation product of ezlopitant was isolated from low … an isopropyl peroxide analog of ezlopitant. The structure of the … the oxidative degradation of ezlopitant, which included salt …
Number of citations: 14 www.sciencedirect.com
A Kamel, C Prakash, C Saverino, B Obach… - … of Chromatography B …, 2000 - Elsevier
… as the main metabolites of ezlopitant. Both metabolites are … In order to evaluate the pharmacokinetics of ezlopitant in … the quantitative determination of ezlopitant and the two active …
Number of citations: 4 www.sciencedirect.com
D Sanjay, SS Dabhade, SA Tiwari, BT Rane… - International Journal of …, 2013 - academia.edu
… Recent evidence from rodent studies suggests that ezlopitant reduces the appetite for … of ezlopitant on water, saccharin-, and sodium chloride (NaCl) solution consumption. Ezlopitant …
Number of citations: 3 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.